Cas no 615282-34-3 (2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid)
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid Chemical and Physical Properties
Names and Identifiers
-
- Butanedioic acid, 2-[5-[(3-nitrophenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-
- SR-01000013163
- (Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
- AKOS016051717
- F1553-0027
- SR-01000013163-1
- 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
- 615282-34-3
- AKOS002180626
-
- Inchi: 1S/C14H10N2O7S2/c17-11(18)6-9(13(20)21)15-12(19)10(25-14(15)24)5-7-2-1-3-8(4-7)16(22)23/h1-5,9H,6H2,(H,17,18)(H,20,21)
- InChI Key: XLKGZHKQYGJEQY-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(N1C(=O)C(=CC2=CC=CC([N+]([O-])=O)=C2)SC1=S)CC(O)=O
Computed Properties
- Exact Mass: 381.99294301g/mol
- Monoisotopic Mass: 381.99294301g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 658
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 198Ų
Experimental Properties
- Density: 1.74±0.1 g/cm3(Predicted)
- Boiling Point: 592.2±60.0 °C(Predicted)
- pka: 3.13±0.23(Predicted)
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1553-0027-2μmol |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
615282-34-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1553-0027-5μmol |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
615282-34-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1553-0027-10μmol |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
615282-34-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1553-0027-20μmol |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
615282-34-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1553-0027-1mg |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
615282-34-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1553-0027-2mg |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
615282-34-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1553-0027-3mg |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
615282-34-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1553-0027-4mg |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
615282-34-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1553-0027-5mg |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
615282-34-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1553-0027-10mg |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
615282-34-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Introduction to 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid (CAS No. 615282-34-3)
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid, identified by its CAS number 615282-34-3, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the class of thiazolidinedione derivatives, which are well-known for their diverse biological activities. The presence of a nitrophenyl moiety and a sulfanylidene functional group in its molecular framework contributes to its unique chemical properties and potential therapeutic applications.
The synthesis of 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The precise arrangement of atoms in its structure, particularly the (5Z)-configuration of the double bond, is critical for its biological activity. This compound’s molecular architecture suggests potential interactions with biological targets such as enzymes and receptors, making it a promising candidate for drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of this compound more accurately. Studies have indicated that the nitrophenyl group may participate in hydrogen bonding and hydrophobic interactions with biological targets, while the sulfanylidene moiety could influence electron distribution and reactivity. These insights are crucial for designing derivatives with enhanced efficacy and reduced side effects.
In the realm of medicinal chemistry, thiazolidinediones have been extensively studied for their role in modulating metabolic pathways. The compound CAS No. 615282-34-3 exhibits properties that are reminiscent of known antidiabetic agents, which target glucose metabolism and insulin sensitivity. Preliminary in vitro studies have shown that this compound can influence key enzymes involved in glycolysis and lipogenesis, suggesting its potential as an antidiabetic therapeutic.
Furthermore, the structural features of 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid make it an interesting candidate for exploring its anti-inflammatory properties. The sulfanylidene group is known to exhibit redox-active behavior, which could be exploited for modulating inflammatory pathways. Research has indicated that such compounds can interact with reactive oxygen species (ROS) and nitrogen species (RNS), thereby influencing inflammatory responses.
The nitrophenyl substituent in this molecule also adds another layer of complexity to its biological activity. Nitroaromatic compounds are known for their ability to undergo redox cycling, generating reactive intermediates that can modulate cellular signaling pathways. This property makes CAS No. 615282-34-3 a potential candidate for developing novel therapeutics targeting oxidative stress-related diseases such as neurodegenerative disorders.
Current research is focused on optimizing the synthesis of this compound to improve yield and purity while maintaining its biological activity. Advances in green chemistry principles have led to the development of more sustainable synthetic routes, reducing waste and minimizing hazardous byproducts. These efforts align with global initiatives to promote environmentally friendly pharmaceutical manufacturing.
The pharmacokinetic profile of 2-[(5Z))-5-[(3-nitrophenyl)methylidene] -4-oxo -2-sulfanylidene -1, , 3-thiazolidin -3 -y l]butanedioic acid is also under investigation to ensure its suitability for clinical applications. Studies have begun to explore its solubility, stability, and metabolic pathways in vitro. These data are essential for formulating appropriate dosages and delivery systems that maximize therapeutic efficacy while minimizing adverse effects.
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development of novel derivatives based on this scaffold. By leveraging high-throughput screening technologies and structure-based drug design methodologies, researchers aim to identify analogs with improved pharmacological profiles. The integration of artificial intelligence (AI) into drug discovery pipelines has further expedited the identification of promising candidates for further investigation.
The regulatory landscape for new pharmaceutical entities continues to evolve, emphasizing safety and efficacy through rigorous preclinical testing. As such, comprehensive toxicological studies are being conducted on CAS No. 615282 -34 - 3 to ensure its safety profile meets regulatory standards before advancing to clinical trials. These studies include assessments of acute toxicity, chronic exposure effects, and potential genotoxicity.
The potential applications of this compound extend beyond antidiabetic and anti-inflammatory therapies. Emerging research suggests that it may have neuroprotective properties due to its ability to modulate oxidative stress and inflammatory responses in neural tissues. This opens up avenues for exploring treatments against conditions such as Alzheimer’s disease and Parkinson’s disease.
In conclusion, 2-[(5Z)]-[(3-nitrophenyl)methylidene]-4-oxo -2-sulfanylidene -1, , 3-thiazolidin -3 -y l]butanedioic acid (CAS No . 615282 -34 - 3) represents a structurally intriguing compound with multifaceted biological activities . Its unique molecular features position it as a valuable scaffold for developing novel therapeutics targeting metabolic disorders , inflammation , oxidative stress , and potentially neurodegenerative diseases . Ongoing research efforts aim to elucidate its mechanisms of action , optimize its synthesis , and advance it towards clinical applications through collaborative interdisciplinary approaches .
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